molecular formula C17H16BrN7O5 B2485601 (E)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303969-58-6

(E)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2485601
CAS RN: 303969-58-6
M. Wt: 478.263
InChI Key: CLELXBWRSLLSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H16BrN7O5 and its molecular weight is 478.263. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Polymer Semiconductors

A study highlights the use of an oxoindolin-based electron-acceptor building block for polymer semiconductors. A copolymer combining this building block with thiophene exhibited stable electron transport performance in thin film transistors, suggesting potential for electronic and optoelectronic applications (Zhuangqing Yan, Bin Sun, Yuning Li, 2013).

Anticancer Potential

Another research area involves the synthesis of novel chromene-based hydrazones derived from an oxoindolin moiety, showing significant activity against HT-29 colon cancer and leukemia K562 cell lines. This indicates a promising avenue for developing new anticancer agents (H. Abdel‐Aziz et al., 2013).

Synthetic Access to Purine Derivatives

Research on the synthetic access to purine derivatives, including those related to the compound , has been reported. These compounds have been synthesized and characterized, suggesting their potential utility in medicinal chemistry and drug design (A. Gobouri, 2020).

Antidepressant Properties

The synthesis and study of purine dione derivatives for their antidepressant activity also represent a significant area of interest. Compounds synthesized from related structures have shown pronounced antidepressant effects, underscoring the therapeutic potential of such molecules (F. Khaliullin et al., 2018).

Molecular Structure and Chemical Synthesis

The molecular structure and synthesis of compounds incorporating oxoindolinylidene and purine dione units have been explored, offering insights into the chemical properties and reactivity of these molecules. Such research contributes to the broader understanding of their applications in chemical synthesis and drug development (B. Kariuki et al., 2022).

properties

IUPAC Name

8-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN7O5/c1-24-13-12(15(29)21-17(24)30)25(5-8(27)6-26)16(20-13)23-22-11-9-4-7(18)2-3-10(9)19-14(11)28/h2-4,8,19,26-28H,5-6H2,1H3,(H,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUFUGGXGUUNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=C3C=C(C=C4)Br)O)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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